molecular formula C7H15ClFNO2S B2435409 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride CAS No. 2411261-66-8

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride

Cat. No. B2435409
CAS RN: 2411261-66-8
M. Wt: 231.71
InChI Key: NGEFAOMTPZUMDQ-UHFFFAOYSA-N
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Description

“2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound. It is also known as "(piperidin-4-yl)methanesulfonyl fluoride hydrochloride" . The compound has a molecular weight of 217.69 .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, has been a topic of research. New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular structure of “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” can be represented by the InChI code 1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H .


Chemical Reactions Analysis

Sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, have emerged as significant functional groups with diverse applications. They are used in sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” could potentially be used in the synthesis of new drugs.

Pharmacological Applications

Piperidine derivatives have been extensively studied for their pharmacological applications . They have shown potential in the discovery and biological evaluation of drugs .

Inhibitors of Soluble Epoxide Hydrolase

2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .

Anti-Inflammatory Activity

The inhibition of sEH leads to the stabilization of endogenous epoxyeicosatrienoic acids, which have anti-inflammatory properties . A compound containing a piperidin-4-yl moiety showed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

SuFEx Click Chemistry

Aliphatic sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, are excellent SuFEx agents due to their moderate reactivity . They can react when attached to biomolecules, forming strong covalent bonds, making them promising in designing irreversible protein inhibitors and protein labeling probes .

Antibacterial and Antifungal Agents

Piperidin-4-one derivatives have been investigated for their antibacterial and antifungal activities . The compound “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” could potentially be used in the development of new antibacterial and antifungal agents.

Safety and Hazards

The safety information for “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” indicates that it has hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

The use of sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, in the synthesis of complex organic molecules has gained momentum due to their successful activity in the field of chemical biology . This suggests potential future directions in the development of new synthetic methods and applications.

properties

IUPAC Name

2-piperidin-4-ylethanesulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAMPJKOPFNZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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